Proflazepam

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

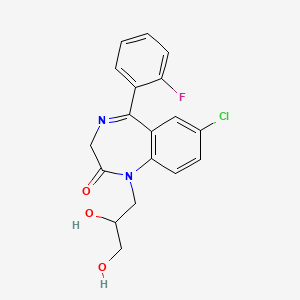

Structure

3D Structure

Properties

CAS No. |

52829-30-8 |

|---|---|

Molecular Formula |

C18H16ClFN2O3 |

Molecular Weight |

362.8 g/mol |

IUPAC Name |

7-chloro-1-(2,3-dihydroxypropyl)-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C18H16ClFN2O3/c19-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)20)21-8-17(25)22(16)9-12(24)10-23/h1-7,12,23-24H,8-10H2 |

InChI Key |

RCDQRWWSKKYAJG-UHFFFAOYSA-N |

SMILES |

C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(CO)O |

Canonical SMILES |

C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(CO)O |

Origin of Product |

United States |

Foundational & Exploratory

Proflazepam's Mechanism of Action on GABA-A Receptors: An In-depth Technical Guide

Disclaimer: Publicly available, peer-reviewed literature lacks specific quantitative data on the binding affinity, potency, and efficacy of proflazepam at GABA-A receptors. Therefore, this guide will detail the well-established mechanism of action for the benzodiazepine class of compounds, to which this compound belongs. The quantitative data presented is illustrative of typical benzodiazepines and should not be considered specific to this compound.

Introduction to GABA-A Receptors and Benzodiazepine Modulation

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2][3] These receptors are ligand-gated ion channels that, upon binding of the neurotransmitter GABA, open to allow the influx of chloride ions (Cl-).[1][4][5] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[1][4][5]

Benzodiazepines, including this compound, are a class of psychoactive drugs that act as positive allosteric modulators (PAMs) of the GABA-A receptor.[2][6] They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA.[2][3] This potentiation of GABAergic inhibition underlies the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this drug class.

The Molecular Mechanism of Action

This compound, as a benzodiazepine, is understood to bind to the interface between the α and γ subunits of the pentameric GABA-A receptor complex.[3] This binding induces a conformational change in the receptor that increases its affinity for GABA.[3] The practical consequence of this allosteric modulation is an increase in the frequency of chloride channel opening when GABA is bound, leading to a greater influx of chloride ions and a more pronounced hyperpolarization of the postsynaptic neuron.[2][4] It is crucial to note that benzodiazepines do not open the chloride channel in the absence of GABA; they only amplify the effect of the endogenous ligand.[2]

The diverse pharmacological effects of different benzodiazepines can be attributed to their varying affinities for different subtypes of the GABA-A receptor, which are defined by their subunit composition (e.g., α1, α2, α3, α5). For instance, it is generally held that agonism at the α1 subunit is associated with sedative effects, while activity at the α2 and α3 subunits is linked to anxiolytic effects.

Quantitative Data for Benzodiazepines (Illustrative)

The following tables present typical binding affinity and potency values for various well-studied benzodiazepines. This data is intended for comparative purposes to illustrate the range of activities within this drug class.

Table 1: Illustrative Binding Affinities (Ki) of Benzodiazepines at GABA-A Receptor Subtypes

| Compound | α1β2γ2 (Ki, nM) | α2β2γ2 (Ki, nM) | α3β2γ2 (Ki, nM) | α5β2γ2 (Ki, nM) |

| Diazepam | 4.5 | 3.5 | 6.2 | 15.0 |

| Flunitrazepam | 1.2 | 1.0 | 1.5 | 2.5 |

| Clonazepam | 1.5 | 1.8 | 2.0 | 3.0 |

| Alprazolam | 6.0 | 4.2 | 5.5 | 20.0 |

Note: Lower Ki values indicate higher binding affinity.

Table 2: Illustrative Potency (EC50) of Benzodiazepines for Potentiation of GABA-Evoked Currents

| Compound | Receptor Subtype | GABA EC50 Shift (fold) |

| Diazepam | α1β2γ2 | 2.5 - 3.5 |

| Lorazepam | α2β2γ2 | 3.0 - 4.0 |

| Midazolam | α1β2γ2 | 2.0 - 3.0 |

| Zolpidem (non-benzodiazepine) | α1β2γ2 | 4.0 - 5.0 |

Note: EC50 shift represents the fold decrease in the GABA concentration required to elicit a half-maximal response in the presence of the benzodiazepine.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity of a test compound like this compound for the benzodiazepine site on GABA-A receptors.

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the benzodiazepine binding site.

Materials:

-

Receptor Source: Rat cortical membranes or membranes from cell lines expressing specific GABA-A receptor subtypes.

-

Radioligand: [3H]-Flumazenil or [3H]-Flunitrazepam.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine (e.g., Diazepam).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells in cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

This protocol describes a general method for assessing the functional effect of this compound on GABA-A receptor activity.

Objective: To measure the potentiation of GABA-induced chloride currents by a test compound in cells expressing GABA-A receptors.

Materials:

-

Cell Line: HEK293 or Xenopus oocytes expressing specific GABA-A receptor subtypes.

-

Recording Equipment: Patch-clamp amplifier, micromanipulators, microscope.

-

Solutions: Extracellular and intracellular recording solutions, GABA solutions at various concentrations, test compound (this compound) solution.

Procedure:

-

Cell Preparation: Culture cells on coverslips.

-

Patch-Clamp Recording:

-

Obtain a whole-cell patch-clamp configuration on a single cell.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

-

GABA Application: Apply a low concentration of GABA (typically the EC10-EC20) to elicit a baseline chloride current.

-

Compound Application: Co-apply the same concentration of GABA with the test compound (this compound).

-

Data Acquisition: Record the current responses to GABA alone and in the presence of the test compound.

-

Data Analysis: Measure the peak amplitude of the GABA-induced currents. Calculate the percentage potentiation of the current by the test compound. Construct a dose-response curve by testing a range of compound concentrations to determine the EC50.

Conclusion

This compound, as a benzodiazepine, exerts its effects by positively modulating the function of GABA-A receptors. This allosteric mechanism, which enhances the natural inhibitory action of GABA, is central to the therapeutic applications of this drug class. The development of benzodiazepines with selectivity for specific GABA-A receptor subtypes continues to be an important area of research, with the goal of designing drugs with improved therapeutic profiles and fewer side effects. Further research and publication of specific data for compounds like this compound are needed to fully characterize their individual pharmacological profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. GABA A receptor subtype selectivity underlying selective anxiolytic effect of baicalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABA(A) receptor subtype selectivity underlying anxiolytic effect of 6-hydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

Proflazepam: An Overview of a Benzodiazepine Derivative

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. The synthesis and handling of chemical compounds should only be performed by qualified individuals in appropriate laboratory settings.

Introduction

Proflazepam, also known by its developmental code Ro10-3580, is a derivative of the benzodiazepine class of drugs.[1] Benzodiazepines are a well-established class of psychoactive compounds known for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. This compound's chemical structure is distinguished by a 7-chloro-1-(2,3-dihydroxypropyl)-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one backbone.[1] This structural modification, particularly the dihydroxypropyl group at the N1 position, influences its pharmacokinetic and pharmacodynamic profile.

While this compound is documented as a benzodiazepine derivative, detailed public information regarding its specific synthesis pathways and comprehensive chemical characterization is limited. This guide provides a summary of the available chemical information and outlines general methodologies that would be employed for its synthesis and characterization based on established principles for this class of compounds.

Chemical Properties

A summary of the fundamental chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 7-chloro-1-(2,3-dihydroxypropyl)-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one | [1] |

| Molecular Formula | C₁₈H₁₆ClFN₂O₃ | [1] |

| Molar Mass | 362.79 g/mol | [1] |

Synthesis Pathway

For this compound, a likely synthetic strategy would involve the following key steps, as illustrated in the diagram below:

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not publicly available. The following are generalized protocols that would be adapted for the synthesis and analysis of this compound based on standard laboratory practices for benzodiazepine derivatives.

General Synthesis Protocol (Conceptual)

-

Cyclization: 2-amino-5-chloro-2'-fluorobenzophenone would be reacted with a suitable three-carbon synthon, such as an aminomalonic acid ester, in a high-boiling solvent like pyridine or dimethylformamide (DMF). The reaction would likely be heated to promote cyclization and the formation of the seven-membered benzodiazepine ring.

-

Purification of Intermediate: The resulting benzodiazepine core would be isolated and purified using standard techniques such as recrystallization or column chromatography.

-

N-Alkylation: The purified intermediate would then be N-alkylated at the 1-position. This could be achieved by reacting the intermediate with 3-chloro-1,2-propanediol in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like DMF or acetonitrile.

-

Final Purification: The final product, this compound, would be purified by column chromatography on silica gel, followed by recrystallization to yield a pure solid.

Chemical Characterization Protocols

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and environment of protons, confirming the presence of the aromatic rings, the methylene and methine protons of the dihydroxypropyl chain, and other characteristic signals.

-

¹³C NMR: To identify the number of unique carbon atoms and their chemical environments, corresponding to the carbonyl group, aromatic carbons, and the carbons of the alkyl chain.

-

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide structural information. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) would be a typical starting point for method development.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) stretch of the lactam, N-H stretches (if any intermediates), O-H stretches from the dihydroxypropyl group, and C-Cl and C-F bonds.

Quantitative Data

Specific quantitative data from the chemical characterization of this compound (e.g., NMR chemical shifts, mass spectral data) are not available in the searched literature. For research purposes, this data would need to be generated experimentally upon successful synthesis of the compound.

Signaling Pathways and Mechanism of Action

As a benzodiazepine, this compound is presumed to exert its effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. The general mechanism of action for benzodiazepines involves binding to a specific site on the GABA-A receptor, which potentiates the inhibitory effect of GABA, leading to a decrease in neuronal excitability.

Caption: General signaling pathway for benzodiazepines.

Conclusion

This compound is a structurally distinct benzodiazepine derivative. While its fundamental chemical properties are documented, detailed public information regarding its synthesis and comprehensive chemical characterization is scarce. The information provided in this guide is based on the general principles of benzodiazepine chemistry and serves as a foundational overview for researchers and scientists in the field of drug development. Further experimental work is required to establish detailed synthesis protocols and a complete chemical characterization profile for this compound.

References

An In-depth Technical Guide to the In-Vitro Study of Proflazepam Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in-vitro binding affinity studies for Proflazepam are not widely available in the public domain. This guide provides a comprehensive overview of the principles and methodologies used to study benzodiazepine binding affinity, using this compound as a representative compound. The quantitative data presented is illustrative and based on the known pharmacology of benzodiazepines.

Introduction to this compound and its Target: The GABA-A Receptor

This compound is a benzodiazepine derivative, a class of psychoactive drugs that exert their effects through the central nervous system. The primary molecular target for benzodiazepines, including this compound, is the γ-aminobutyric acid type A (GABA-A) receptor[1]. GABA is the major inhibitory neurotransmitter in the brain, and the GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, selectively allows chloride ions (Cl⁻) to pass through its pore[1]. This influx of negatively charged ions leads to hyperpolarization of the neuron, resulting in an inhibitory effect on neurotransmission and a reduced likelihood of an action potential[1].

Benzodiazepines do not bind to the same site as GABA (the agonist site) but instead bind to a distinct allosteric site on the GABA-A receptor, commonly referred to as the benzodiazepine binding site[1][2]. By binding to this site, benzodiazepines positively modulate the receptor's function, enhancing the effect of GABA. This allosteric modulation increases the frequency of the chloride channel opening, leading to a more potent inhibitory effect.

The GABA-A receptor is a pentameric protein complex composed of five subunits arranged around a central pore. The most common subtype in the brain consists of two α, two β, and one γ subunit (α₂β₂γ)[1]. The specific α and γ subunits can vary, leading to a diversity of GABA-A receptor subtypes with different pharmacological properties. The benzodiazepine binding site is located at the interface of the α and γ subunits[1].

Quantitative Analysis of this compound Binding Affinity

The binding affinity of a compound like this compound to the GABA-A receptor can be quantified using several parameters, most notably the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

-

IC50: This is the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In the context of binding assays, it is the concentration of this compound that displaces 50% of a radiolabeled ligand from the GABA-A receptor.

-

Ki: This is the inhibition constant for a drug; it is an indication of how potent an inhibitor is. It is an intrinsic measure of binding affinity and is independent of the substrate concentration. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

The following table summarizes hypothetical, yet plausible, binding affinity data for this compound at various GABA-A receptor subtypes, reflecting the typical selectivity profile of many benzodiazepines.

| Receptor Subtype | Radioligand | Ki (nM) (Hypothetical) | IC50 (nM) (Hypothetical) |

| α1β2γ2 | [³H]Flunitrazepam | 1.5 | 2.8 |

| α2β2γ2 | [³H]Flunitrazepam | 2.1 | 3.9 |

| α3β2γ2 | [³H]Flunitrazepam | 3.5 | 6.5 |

| α5β2γ2 | [³H]Flunitrazepam | 4.0 | 7.4 |

Experimental Protocols for Determining Binding Affinity

The binding affinity of this compound to the GABA-A receptor can be determined using a radioligand displacement assay. This is a common in-vitro method used in pharmacology to measure the affinity of an unlabeled ligand (this compound) for a receptor by measuring its ability to compete with and displace a radiolabeled ligand.

Radioligand Displacement Assay Protocol

Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.

Materials:

-

Cell membranes from HEK 293 cells or another suitable cell line recombinantly expressing specific GABA-A receptor subtypes (e.g., α1β2γ2).

-

Radioligand: [³H]Flunitrazepam or [³H]Ro 15-1788 (a benzodiazepine antagonist).

-

Unlabeled Ligand: this compound.

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Scintillation fluid and a scintillation counter.

-

96-well filter plates.

Procedure:

-

Membrane Preparation: Homogenize the cells expressing the GABA-A receptors and isolate the cell membranes through centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed concentration of the radioligand (e.g., 1-2 nM of [³H]Flunitrazepam).

-

A range of concentrations of the unlabeled this compound.

-

The prepared cell membranes.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 4°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through the filter plates to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: After drying the filters, place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the amount of bound radioligand as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound at the GABA-A Receptor

The following diagram illustrates the mechanism of action of this compound as a positive allosteric modulator of the GABA-A receptor.

Caption: this compound's positive allosteric modulation of the GABA-A receptor.

Experimental Workflow for Radioligand Displacement Assay

The following diagram outlines the key steps in a competitive binding assay to determine the binding affinity of this compound.

Caption: Workflow of a radioligand displacement assay.

References

Proflazepam Metabolism and Potential Active Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proflazepam, a benzodiazepine derivative, is structurally characterized as 7-chloro-1-(2,3-dihydroxypropyl)-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one. While specific research on the metabolic fate of this compound is not extensively documented in publicly available literature, its chemical structure allows for a predictive analysis of its biotransformation. This guide synthesizes information on general benzodiazepine metabolism to propose a likely metabolic pathway for this compound and to identify its potential pharmacologically active metabolites. The primary metabolic routes for benzodiazepines involve the hepatic cytochrome P450 (CYP) enzyme system, leading to N-dealkylation, hydroxylation, and subsequent glucuronidation. Based on its structure, this compound is anticipated to undergo N-dealkylation to yield an active metabolite, followed by further hydroxylation and conjugation for excretion. This document outlines the predicted metabolic pathways, discusses the potential for active metabolites, and provides a framework of experimental protocols necessary to empirically validate these hypotheses.

Predicted Metabolic Pathways of this compound

The metabolism of benzodiazepines is a multi-step process primarily occurring in the liver. These biotransformations generally aim to increase the water solubility of the drug, facilitating its renal excretion. The metabolic fate of a benzodiazepine is largely dictated by its chemical structure.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically through oxidation. For benzodiazepines, the most common Phase I reactions are N-dealkylation and aliphatic hydroxylation, primarily catalyzed by CYP3A4 and CYP2C19 enzymes.

1.1.1. N-Dealkylation: A crucial metabolic pathway for many benzodiazepines is the removal of the substituent at the N-1 position. Given this compound's 1-(2,3-dihydroxypropyl) group, a primary metabolic step is predicted to be the cleavage of this side chain. This N-dealkylation would result in the formation of 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one , a compound structurally analogous to other pharmacologically active benzodiazepine metabolites like nordazepam. This N-dealkylated metabolite is highly likely to be pharmacologically active, contributing to the overall therapeutic and side-effect profile of this compound.

1.1.2. Hydroxylation: Following or in parallel with N-dealkylation, the benzodiazepine ring system can undergo hydroxylation. This typically occurs at the C3 position. The resulting hydroxylated metabolites are often also pharmacologically active.

Phase II Metabolism

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to further increase their water solubility for excretion.

1.2.1. Glucuronidation: The hydroxyl groups on the 2,3-dihydroxypropyl side chain of the parent this compound molecule, as well as any hydroxyl groups introduced during Phase I metabolism, are susceptible to glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of inactive glucuronide conjugates that are readily eliminated via the kidneys.

The following diagram illustrates the predicted metabolic pathway of this compound:

Potential Active Metabolites

Based on the predicted metabolic pathway, the following metabolites of this compound are likely to be pharmacologically active:

-

N-Dealkylated this compound: This metabolite, lacking the 1-(2,3-dihydroxypropyl) side chain, is expected to retain affinity for the benzodiazepine binding site on the GABA-A receptor and thus exhibit anxiolytic, sedative, and anticonvulsant properties. Its pharmacokinetic profile, particularly its half-life, will be a critical determinant of its contribution to the overall clinical effect of this compound.

-

Hydroxylated Metabolites: Further hydroxylation of the N-dealkylated metabolite could also result in pharmacologically active compounds, similar to how diazepam is metabolized to the active metabolites nordiazepam and oxazepam.

Experimental Protocols for Metabolism Studies

To empirically validate the predicted metabolic pathways and assess the activity of potential metabolites, a series of in vitro and in vivo experiments are required.

In Vitro Metabolism Studies

Objective: To identify the primary metabolites of this compound and the enzymes responsible for their formation.

Methodology:

-

Incubation with Liver Microsomes:

-

Prepare human liver microsomes (and microsomes from other species of interest for preclinical studies).

-

Incubate this compound with the microsomes in the presence of NADPH (for CYP-mediated reactions) and UDPGA (for UGT-mediated reactions).

-

Include control incubations without the cofactors to differentiate between enzymatic and non-enzymatic degradation.

-

Incubations can also be performed with specific recombinant human CYP and UGT enzymes to identify the specific isoforms involved in this compound metabolism.

-

-

Sample Analysis:

-

At various time points, quench the reactions with a suitable organic solvent (e.g., acetonitrile).

-

Analyze the supernatant using high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites.[1]

-

-

Data Analysis:

-

Determine the rate of disappearance of this compound and the rate of formation of its metabolites.

-

Characterize the chemical structures of the metabolites based on their mass-to-charge ratio and fragmentation patterns.

-

The following diagram outlines the experimental workflow for in vitro metabolism studies:

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profiles of this compound and its major metabolites in a living organism.

Methodology:

-

Animal Model: Select an appropriate animal model (e.g., rat, dog, non-human primate).

-

Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral, intravenous).

-

Sample Collection: Collect blood samples at various time points post-administration.

-

Sample Processing and Analysis:

-

Separate plasma from the blood samples.

-

Extract the drug and its metabolites from the plasma.

-

Quantify the concentrations of this compound and its metabolites using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration-time curves for this compound and its metabolites.

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½).

-

Assessment of Metabolite Activity

Objective: To determine the pharmacological activity of the identified metabolites.

Methodology:

-

Chemical Synthesis: Synthesize the predicted active metabolites (e.g., N-dealkylated this compound).

-

In Vitro Receptor Binding Assays:

-

Assess the binding affinity of the synthesized metabolites to the benzodiazepine binding site on the GABA-A receptor using radioligand binding assays.

-

-

In Vivo Pharmacodynamic Studies:

-

Administer the synthesized metabolites to animal models and evaluate their pharmacological effects (e.g., anxiolytic activity in an elevated plus-maze test, sedative effects in a locomotor activity test).

-

Quantitative Data Summary

As no specific experimental data for this compound metabolism is currently available, the following table is a template for summarizing quantitative data once it has been generated through the experimental protocols described above.

| Compound | Metric | Value (Unit) | Experimental System |

| This compound | Intrinsic Clearance (CLint) | TBD | Human Liver Microsomes |

| N-Dealkylated Metabolite | Formation Rate | TBD | Human Liver Microsomes |

| N-Dealkylated Metabolite | GABA-A Receptor Binding Affinity (Ki) | TBD | Rat Brain Membranes |

| This compound | In Vivo Half-life (t½) | TBD | Rat Plasma |

| N-Dealkylated Metabolite | In Vivo Half-life (t½) | TBD | Rat Plasma |

TBD: To be determined through experimentation.

Conclusion

While direct experimental evidence is lacking, the chemical structure of this compound provides a strong basis for predicting its metabolic fate. It is anticipated to undergo N-dealkylation to form a potentially long-acting active metabolite, which is then further metabolized through hydroxylation and glucuronidation. The proposed experimental protocols provide a clear roadmap for the comprehensive evaluation of this compound's metabolism and the pharmacological characterization of its metabolites. Such studies are essential for a complete understanding of its clinical pharmacology and for optimizing its therapeutic use.

References

Proflazepam: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzodiazepines, as a class, act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This interaction enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. The specific signaling pathway is detailed in the visualization section of this guide.

Data Presentation: Solubility and Stability of Proflazepam (with Alprazolam as a Proxy)

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the solubility and stability data for alprazolam, a closely related triazolobenzodiazepine. This information serves as a valuable and scientifically grounded proxy for estimating the behavior of this compound in similar experimental conditions.

Table 1: Solubility of Alprazolam in Common Laboratory Solvents

| Solvent | Solubility (at ambient temperature) | Citation |

| Water | 40 µg/mL (at pH 7) | |

| Ethanol | Soluble | |

| Chloroform | Slightly Soluble | |

| Acetone | Slightly Soluble | |

| Methanol | Data not readily available | |

| Dimethyl Sulfoxide (DMSO) | Data not readily available |

Table 2: Stability Profile of Alprazolam under Various Conditions

| Condition | Observation | Key Degradation Products | Citation |

| Photostability | Highly susceptible to degradation upon exposure to light, especially in acidic conditions. Photodegradation is the main degradation route for alprazolam tablets. | Triazolaminoquinoleine, 5-chloro-[5"-methyl-4H-1,2,4-triazol-4-yl]benzophenone, 1-methyl-6-phenyl-4H-s-triazo-[4,3-alpha][1][2]benzodiazepinone | [3] |

| pH Stability | Stable at pH 9.0. Increased photoinstability at lower pH, with the highest rate of degradation observed at pH 2.0. Degrades in artificial gastric juice, but can be partially restored at higher pH. | Triazolaminoquinoleine | [2][3] |

| Thermal Stability | Generally stable at room temperature. Accelerated degradation at higher temperatures. | Not specified in detail in the provided results. | [3] |

| Oxidative Stress | Susceptible to oxidation. | Not specified in detail in the provided results. |

Table 3: Kinetic Data for Alprazolam Degradation

| Condition | Rate Constant (k) | Half-life (t½) | Citation |

| Biodegradation (Pseudomonas stutzeri, 298 K, pH 7.4) | 0.1625 day⁻¹ (First-order) | ~4.26 days | [1] |

| Degradation in artificial gastric juice (24 h) | Remaining concentration: 7.85 µg/mL (from initial 100 µg/mL) | Not applicable | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility and stability assessment of this compound, based on established protocols for benzodiazepines.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

-

Objective: To determine the equilibrium solubility of this compound in water.

-

Materials:

-

This compound powder

-

Purified water (HPLC grade)

-

20 mL glass vials with screw caps

-

Orbital shaker/incubator

-

0.22 µm syringe filters (PTFE or other suitable material)

-

HPLC system with UV detector

-

-

Procedure:

-

Add an excess amount of this compound powder to a series of glass vials.

-

Add a known volume of purified water to each vial.

-

Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand undisturbed for at least 24 hours to allow for the sedimentation of undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into an HPLC vial. Discard the first few drops to avoid adsorption losses.

-

Analyze the filtrate by a validated HPLC method to determine the concentration of this compound.

-

The average concentration from samples taken at different time points (once equilibrium is confirmed) represents the aqueous solubility.

-

Protocol 2: Stability-Indicating HPLC Method for this compound

-

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

-

Chromatographic Conditions (Example for Alprazolam, to be optimized for this compound):

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A mixture of a phosphate buffer (e.g., 15mM potassium dihydrogen phosphate, pH adjusted to 6.0) and methanol (e.g., 50:50 v/v).

-

Flow Rate: 1.4 mL/min.

-

Column Temperature: 45 °C.

-

Detection Wavelength: 245 nm.

-

Injection Volume: 20 µL.

-

-

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations for calibration.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a suitable concentration.

-

Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

-

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject this compound solutions to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent peak and from each other.

-

Protocol 3: Forced Degradation Studies

-

Objective: To investigate the degradation pathways of this compound under various stress conditions.

-

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a specified time. Neutralize the solution before HPLC analysis.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a specified time. Neutralize the solution before HPLC analysis.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified time.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at a controlled temperature (e.g., 80 °C) for a specified time. Dissolve the sample in a suitable solvent for HPLC analysis.

-

Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration.

-

Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method. The peak purity of the this compound peak should be assessed using a PDA detector to ensure no co-eluting degradation products.

-

Mandatory Visualization

The following diagrams illustrate key concepts related to the action and analysis of this compound.

Caption: GABA-A Receptor Signaling Pathway modulated by this compound.

References

- 1. Biodegradation of Alprazolam in Pharmaceutical Wastewater Using Mesoporous Nanoparticles-Adhered Pseudomonas stutzeri - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. 9afi.com [9afi.com]

- 4. Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II) [jstage.jst.go.jp]

Proflazepam: A Technical Overview of a Benzodiazepine Derivative

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

This technical guide provides a comprehensive overview of Proflazepam (Ro10-3580), a benzodiazepine derivative. The document covers its chemical identity, molecular structure, and places it within the broader context of the benzodiazepine class regarding its mechanism of action and analytical methodologies. Due to the limited availability of specific public data on this compound, this guide leverages established knowledge of benzodiazepines to infer its general pharmacological and chemical characteristics.

Chemical and Physical Properties of this compound

This compound is chemically identified as 7-chloro-1-(2,3-dihydroxypropyl)-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one[1]. Its fundamental properties are summarized in the table below.

| Identifier | Value | Reference |

| CAS Number | 52829-30-8 | [1] |

| Molecular Formula | C18H16ClFN2O3 | [1] |

| Molar Mass | 362.79 g·mol−1 | [1] |

| IUPAC Name | 7-chloro-1-(2,3-dihydroxypropyl)-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one | [1] |

Molecular Structure

The molecular structure of this compound is characterized by a core benzodiazepine ring system with three substituents: a chloro group at position 7, a 2-fluorophenyl group at position 5, and a 2,3-dihydroxypropyl group at position 1.

Synthesis of Benzodiazepines: A General Overview

Caption: Generalized synthetic workflow for 1,4-benzodiazepines.

Mechanism of Action: GABA-A Receptor Modulation

As a benzodiazepine, this compound is presumed to exert its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor in the central nervous system[2][3][4]. This interaction enhances the effect of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability.

The signaling pathway is as follows:

-

GABA binds to the GABA-A receptor.

-

This compound binds to the benzodiazepine site on the GABA-A receptor.

-

This binding event increases the frequency of the chloride channel opening.

-

The influx of chloride ions (Cl-) hyperpolarizes the neuron.

-

This hyperpolarization leads to the sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties associated with benzodiazepines[3][4].

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental Protocols: Analytical Methods for Benzodiazepines

Specific experimental protocols for the analysis of this compound are not detailed in the available literature. However, a variety of established methods are used for the detection and quantification of benzodiazepines in biological matrices and pharmaceutical formulations. A general workflow for the analysis of benzodiazepines in a clinical or forensic setting is outlined below.

Caption: General experimental workflow for benzodiazepine analysis.

Key Analytical Techniques:

-

Immunoassays: Used for initial, rapid screening of urine samples for the presence of benzodiazepines[5].

-

Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying benzodiazepines.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method for confirmation and quantification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers very high sensitivity and specificity, making it suitable for detecting low concentrations of benzodiazepines and their metabolites.

-

References

Potential therapeutic targets of Proflazepam beyond sedation

An extensive review of scientific literature and pharmaceutical databases reveals a significant lack of publicly available information regarding the potential therapeutic targets of Proflazepam beyond its expected sedative properties. As a benzodiazepine derivative, its primary mechanism of action is presumed to be the potentiation of GABAergic neurotransmission, leading to central nervous system depression. However, specific details on its binding profile, receptor subtype selectivity, and investigation into non-sedative applications are notably absent from current scientific discourse.

This compound, also known by its developmental code Ro10-3580, is structurally classified as a benzodiazepine.[1] This class of drugs typically exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA). This modulation results in the well-documented sedative, anxiolytic, anticonvulsant, and muscle-relaxant properties associated with these compounds.

Despite the well-established general mechanism for benzodiazepines, the specific pharmacological characteristics of this compound remain largely uncharacterized in publicly accessible research. There is a conspicuous absence of studies detailing its binding affinity for different GABA-A receptor subunit compositions, which is a critical determinant of a benzodiazepine's pharmacological profile. For instance, differential activity at α1-containing receptors is primarily associated with sedation, whereas activity at α2- and α3-containing receptors is linked to anxiolytic and other effects. Without this fundamental data, any discussion of this compound's potential for non-sedative therapeutic applications remains purely speculative.

Furthermore, no preclinical or clinical trial data could be retrieved that investigates this compound for any indication. This lack of research prevents the fulfillment of the core requirements of this technical guide, as there is no quantitative data to summarize, no experimental protocols to detail, and no established signaling pathways to visualize.

The absence of information on this compound contrasts with the extensive research available for other benzodiazepines, which have been investigated for a range of conditions beyond insomnia and anxiety, including certain types of epilepsy, muscle spasticity, and as adjuncts in anesthesia.

Concluding Remarks

Based on the currently available information, it is not possible to provide an in-depth technical guide on the potential therapeutic targets of this compound beyond sedation. The necessary preclinical and clinical data to support such an analysis do not appear to be publicly available. Future research, should it be undertaken and published, would be required to elucidate the specific pharmacological profile of this compound and to explore any potential for novel therapeutic applications. Until such research emerges, the therapeutic landscape of this compound beyond its presumed sedative effects remains an unexplored frontier.

References

Hypothetical Experimental Workflow for Anxiolytic Drug Discovery

This scarcity of information prevents the creation of a comprehensive technical guide as requested. The core components of such a guide, including tables of quantitative data from clinical or preclinical trials, detailed experimental methodologies, and diagrams of its mechanism of action, are contingent on published research.

For researchers, scientists, and drug development professionals interested in the anxiolytic potential of novel benzodiazepines, the following sections outline the typical experimental workflows and signaling pathways that would be investigated in exploratory studies for a compound like Proflazepam. These are based on established methodologies for characterizing anxiolytic drugs.

The following diagram illustrates a standard workflow for evaluating the anxiolytic potential of a new chemical entity (NCE) like this compound, from initial screening to preclinical validation.

Proflazepam's Impact on Neuronal Firing Rates: A Technical Guide

Disclaimer: Proflazepam is a hypothetical compound. The following technical guide is based on the well-established pharmacological profile of benzodiazepines, a class of drugs with similar mechanisms of action. All data and protocols are representative of studies conducted with benzodiazepines, primarily diazepam, to illustrate the potential effects of a compound like this compound.

Executive Summary

This compound, a novel benzodiazepine analogue, demonstrates significant modulatory effects on neuronal firing rates across various brain regions. By acting as a positive allosteric modulator of the GABA-A receptor, this compound enhances the inhibitory effects of the endogenous neurotransmitter gamma-aminobutyric acid (GABA), leading to a widespread reduction in neuronal excitability. This guide provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for assessing its effects on neuronal activity, and a summary of quantitative data on firing rate modulation in key brain areas, including the substantia nigra, neocortex, cerebellum, and amygdala. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of neuroactive compounds.

Mechanism of Action: Potentiation of GABAergic Inhibition

This compound exerts its effects by binding to a specific site on the GABA-A receptor, distinct from the GABA binding site itself. This allosteric binding potentiates the receptor's response to GABA. The binding of GABA to its receptor opens a chloride ion channel, leading to an influx of negatively charged chloride ions into the neuron.[1] This influx hyperpolarizes the neuron's membrane potential, making it more difficult to reach the threshold for firing an action potential and thus reducing neuronal excitability. This compound enhances this effect by increasing the frequency of the chloride channel opening in response to GABA binding. This potentiation of GABAergic inhibition is the fundamental mechanism underlying this compound's effects on neuronal firing rates.

Signaling Pathway

The signaling pathway for this compound's action is centered on the GABA-A receptor, a pentameric ligand-gated ion channel. The following diagram illustrates the key steps in this pathway.

Quantitative Data on Neuronal Firing Rate Modulation

The following tables summarize the dose-dependent effects of this compound (based on diazepam data) on neuronal firing rates in different brain regions, as determined by in vivo electrophysiological recordings.

| Brain Region | Neuronal Type | Animal Model | This compound Dose | Effect on Firing Rate |

| Substantia Nigra Pars Reticulata | GABAergic | Rat | 1-10 µM (in vitro) | Dose-dependent decrease |

| Neocortex | Mixed Population | Mouse | 6.25 µM | ~20% decrease in spontaneous firing |

| Cerebellum | Purkinje Cells | Rat | 5 mg/kg (i.v.) | Marked decrease in simple spike activity[2] |

| Central Amygdala | SST+/PKCδ− Neurons | Mouse | Systemic | Suppressed activity[3] |

| Central Amygdala | CEAm Neurons | Mouse | Systemic | Suppressed activity[3] |

| Brain Region | Neuronal Type | Animal Model | This compound Dose | Quantitative Change in Firing Rate |

| Substantia Nigra | Dopaminergic | Cat | 5-10 mg/kg (i.p.) | 28.1% decrease |

Experimental Protocols

In Vivo Single-Unit Electrophysiology in Anesthetized Rats

This protocol details the procedure for recording the activity of single neurons in the brain of an anesthetized rat following the administration of this compound.

4.1.1 Animal Preparation and Anesthesia

-

Adult male Sprague-Dawley rats (250-350g) are used.

-

Anesthesia is induced with an intraperitoneal (i.p.) injection of a ketamine/xylazine cocktail.

-

The rat is placed in a stereotaxic frame, and its body temperature is maintained at 37°C with a heating pad.

-

A midline scalp incision is made, and the skull is exposed.

-

A small craniotomy is performed over the target brain region (e.g., substantia nigra, coordinates relative to bregma).

-

The dura mater is carefully incised and removed to expose the cortical surface.

4.1.2 Electrode Placement and Recording

-

A high-impedance tungsten microelectrode is slowly lowered into the target brain region using a micromanipulator.

-

The electrode is advanced while monitoring for the characteristic firing patterns of neurons in the target area.

-

Once a stable, well-isolated single-unit recording is achieved, a baseline firing rate is recorded for at least 10 minutes.

-

The electrical signal is amplified, filtered, and digitized for offline analysis.

4.1.3 this compound Administration

-

This compound (diazepam) is dissolved in a vehicle solution (e.g., saline with a small amount of Tween 80).

-

The solution is administered via an i.p. or intravenous (i.v.) injection at the desired dose.

-

Neuronal firing is continuously recorded before, during, and after drug administration to assess changes in firing rate and pattern.

4.1.4 Data Analysis

-

Spike sorting is performed to isolate the activity of individual neurons.

-

The firing rate (spikes/second) is calculated in bins before and after drug administration.

-

Statistical analysis (e.g., paired t-test or ANOVA) is used to determine the significance of any changes in firing rate.

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vivo electrophysiology experiment.

Conclusion

The available evidence strongly indicates that this compound, acting through the potentiation of GABA-A receptor-mediated inhibition, leads to a significant and dose-dependent reduction in neuronal firing rates across multiple brain regions. The provided experimental protocols offer a robust framework for further investigation into the specific effects of this compound and similar compounds on neuronal activity. The quantitative data summarized in this guide serve as a valuable reference for understanding the neurophysiological impact of this class of drugs. Further research is warranted to explore the differential effects of this compound on various neuronal subtypes and its implications for therapeutic applications.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Effect of diazepam on the spontaneous and harmaline-induced electrical activity of Purkinje cells in the cerebellum of the rat and rabbit [periodicos.capes.gov.br]

- 3. Central amygdala circuit dynamics underlying the benzodiazepine anxiolytic effect - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Analytical Methods for Proflazepam Detection in Plasma: Application Notes and Protocols

Disclaimer: To date, specific analytical methods for the quantitative determination of Proflazepam in plasma are not extensively documented in publicly available literature. However, as this compound is a benzodiazepine derivative, established and validated methods for other benzodiazepines can be readily adapted for its analysis. This document provides a comprehensive overview of such methods, including detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are the most commonly employed techniques for benzodiazepine analysis in biological matrices.

Introduction

This compound is a benzodiazepine derivative with potential applications in various therapeutic areas. The development of robust and sensitive analytical methods for the quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. This document outlines detailed application notes and protocols for the detection of this compound in plasma, leveraging established methodologies for structurally related benzodiazepines. The methods described herein cover sample preparation, chromatographic separation, and detection, along with expected performance characteristics.

Comparative Analysis of Analytical Methods

A variety of analytical techniques can be employed for the determination of benzodiazepines in plasma. The choice of method often depends on the required sensitivity, selectivity, sample throughput, and available instrumentation. The table below summarizes typical quantitative data for the analysis of various benzodiazepines in plasma using HPLC-UV, GC-MS, and LC-MS/MS. These values can serve as a benchmark for the development and validation of a method for this compound.

| Analytical Method | Analyte (Benzodiazepine) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Precision (RSD%) |

| HPLC-UV | Diazepam | 20.42 | 61.86 | 100 - 1200 | 95.1 - 106.8 | < 1.8 |

| Alprazolam | 0.7 | 2.5 | 2.5 - 500 | 86 | - | |

| Clonazepam | - | < 7.6 | - | > 97 | - | |

| GC-MS | Diazepam | 1 - 5 | - | - | - | < 5.6 |

| Flunitrazepam | < 1 | - | - | - | - | |

| 23 Benzodiazepines | - | - | - | > 74 | < 11.1 | |

| LC-MS/MS | 13 Designer Benzodiazepines | 0.5 | 1 | 1 - 200/500 | 35 - 90 | 4 - 21 |

| 10 Benzodiazepines | < 0.2 (µg/L) | - | - | - | < 15 | |

| 21 Benzodiazepines | 1 - 5 | - | 1 - 1000 | 62 - 89 | < 15 |

Experimental Protocols

General Sample Preparation

Effective sample preparation is critical for removing interfering substances from the plasma matrix and concentrating the analyte of interest. The following are common techniques used for benzodiazepine extraction from plasma.

-

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte from the plasma sample, followed by elution with an appropriate solvent. This method is known for providing cleaner extracts.

-

Protein Precipitation (PP): This is a simpler and faster method that involves adding a precipitating agent (e.g., acetonitrile, methanol) to the plasma to denature and remove proteins.

Protocol 1: Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from methods developed for the simultaneous determination of multiple benzodiazepines in human plasma.

3.2.1. Sample Preparation (Solid-Phase Extraction)

-

Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of water.

-

To 1 mL of plasma, add an internal standard (e.g., a structurally similar benzodiazepine not present in the sample).

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of water to remove hydrophilic interferences.

-

Dry the cartridge under vacuum for 5-10 minutes.

-

Elute the analyte with 2 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.

3.2.2. HPLC-UV Conditions

-

Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of aqueous phosphate buffer (pH 3.0-7.0) and acetonitrile or methanol in an isocratic or gradient elution mode. A typical mobile phase could be 65% aqueous phosphate buffer (pH 3.0) and 35% acetonitrile.[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength of 220-240 nm.[1][2]

-

Column Temperature: 30-50°C.[2]

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, but often requires derivatization of the analytes to improve their volatility and thermal stability.

3.3.1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

-

To 1 mL of plasma, add an internal standard.

-

Adjust the sample pH to 9 with a suitable buffer.

-

Add 5 mL of an extraction solvent (e.g., chloroform or a mixture of hexane and ethyl acetate).

-

Vortex for 5 minutes and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Derivatization: Reconstitute the residue in a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (TMS) derivatives. Heat the mixture at 70°C for 30 minutes.

3.3.2. GC-MS Conditions

-

GC Column: A capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 300°C) to elute all compounds.

-

Injector Temperature: 250-280°C.

-

MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

-

Ionization Mode: Electron Impact (EI).

Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method for the quantification of drugs in biological matrices.

3.4.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma in a microcentrifuge tube, add an internal standard.

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a diluted aliquot.

-

If evaporated, reconstitute the residue in 100 µL of the mobile phase.

3.4.2. LC-MS/MS Conditions

-

LC Column: A C18 or similar reversed-phase column with a smaller particle size for faster analysis (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.2 - 0.5 mL/min.

-

MS/MS Detector: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the analysis of this compound in plasma.

Caption: General workflow for this compound analysis in plasma.

Logical Relationship of Analytical Methods

This diagram shows the relationship between the analytical methods and their key performance characteristics.

Caption: Relationship between methods and performance.

Conclusion

While specific methods for this compound are not yet widely published, the protocols and data presented here for other benzodiazepines provide a strong foundation for the development and validation of a robust analytical method for this compound in plasma. The choice between HPLC-UV, GC-MS, and LC-MS/MS will depend on the specific requirements of the study, with LC-MS/MS offering the highest sensitivity and selectivity. Careful validation of the chosen method is essential to ensure accurate and reliable results.

References

Application Note: A Validated HPLC-MS/MS Protocol for the Sensitive Quantification of Proflazepam in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Proflazepam in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. The method is suitable for pharmacokinetic studies, clinical research, and forensic toxicology applications.

Introduction

This compound is a benzodiazepine derivative with potential sedative and anxiolytic properties. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic profiling, monitoring therapeutic efficacy, and in toxicological assessments. HPLC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical assays. This protocol provides a comprehensive procedure for the extraction and quantification of this compound from human plasma.

Principle

The method involves the extraction of this compound and an internal standard (IS), Diazepam-d5, from human plasma via protein precipitation with acetonitrile. The extracted analytes are then separated using reversed-phase HPLC and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve.

Experimental Protocol

Materials and Reagents

-

This compound reference standard

-

Diazepam-d5 (Internal Standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Polypropylene microcentrifuge tubes (1.5 mL)

-

HPLC vials

Standard and Sample Preparation

-

Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and Diazepam-d5 in methanol.

-

Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.

-

Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the this compound working solutions into blank human plasma to prepare calibration standards ranging from 0.1 to 100 ng/mL and QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).

-

Internal Standard Spiking Solution: Prepare a 50 ng/mL solution of Diazepam-d5 in acetonitrile.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (blank, standard, QC, or unknown), add 300 µL of the internal standard spiking solution (50 ng/mL Diazepam-d5 in acetonitrile).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the clear supernatant to an HPLC vial.

-

Inject 5 µL into the HPLC-MS/MS system.

-

HPLC Conditions

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 2 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) |

| 0.0 | |

| 1.0 | |

| 5.0 | |

| 6.0 | |

| 6.1 | |

| 8.0 |

MS/MS Conditions

The following MS/MS parameters are proposed based on the molecular structure of this compound and common fragmentation patterns for benzodiazepines. These parameters should be optimized on the specific instrument being used.

| Parameter | Condition |

| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 300°C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 40 psi |

| Capillary Voltage | 4000 V |

| Dwell Time | 50 ms |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |

| This compound | 363.8 | 288.7 | 25 | Quantifier |

| 363.8 | 332.8 | 15 | Qualifier | |

| Diazepam-d5 (IS) | 290.1 | 198.1 | 30 | Quantifier |

Note: The collision energies for this compound are predictive and require experimental optimization.

Data Presentation: Method Performance Characteristics

The following table summarizes the expected performance characteristics of this assay, based on typical results for benzodiazepine quantification methods.

| Parameter | Expected Result |

| Linearity Range | 0.1 – 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) |

| Extraction Recovery | > 85% |

| Matrix Effect | Minimal and compensated by the internal standard |

Visualization of Experimental Workflow

The logical flow of the this compound quantification protocol is illustrated below, from sample receipt to final data analysis.

Caption: Workflow for this compound quantification by HPLC-MS/MS.

Application Notes and Protocols for Proflazepam Dosage Calculation in Preclinical Animal Studies

Disclaimer: No specific preclinical data for Proflazepam was publicly available at the time of this writing. The following application notes and protocols are based on established principles of preclinical drug development for benzodiazepines and publicly available data on related compounds such as diazepam and quazepam. Researchers should treat this compound as a new chemical entity and conduct thorough dose-ranging and toxicity studies.

Introduction

This compound is a benzodiazepine derivative. Benzodiazepines act as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This mechanism of action underlies their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to calculate and establish appropriate dosages of this compound for preclinical animal studies.

Signaling Pathway of Benzodiazepines

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding event increases the frequency of chloride channel opening when GABA is bound, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire, resulting in the central nervous system depressant effects.

Caption: GABA-A Receptor Signaling Pathway Modulation by this compound.

Experimental Protocols

Dose Formulation

-

Vehicle Selection: Select an appropriate vehicle for this compound based on its solubility and the intended route of administration. Common vehicles for preclinical studies include saline, phosphate-buffered saline (PBS), polyethylene glycol (PEG), and carboxymethylcellulose (CMC).

-

Formulation Preparation: Prepare a stock solution of this compound in the chosen vehicle. Subsequently, prepare serial dilutions to achieve the desired final concentrations for dosing. Ensure the formulation is homogenous and stable.

-

Sterility: For parenteral routes of administration, ensure the final formulation is sterile by filtering through a 0.22 µm filter.

Animal Models

The choice of animal model depends on the specific research question. Common rodent models for assessing the effects of benzodiazepines include:

-

Mice: Swiss Webster, BALB/c, C57BL/6

-

Rats: Sprague-Dawley, Wistar

For non-rodent studies, beagles or non-human primates may be considered, particularly for toxicology and pharmacokinetic studies.

Dose Calculation and Administration

Allometric Scaling (Initial Dose Estimation):

Allometric scaling can be used to estimate a starting dose in animals based on a known human dose or the dose of a similar drug. The following formula can be used:

Animal Dose (mg/kg) = Human Equivalent Dose (mg/kg) × (Human Km / Animal Km)

Where Km is a correction factor based on body surface area.

Dose-Ranging Studies:

It is crucial to perform dose-ranging studies to determine the optimal therapeutic window and to identify potential toxicity.

-

Single Ascending Dose (SAD) Study: Administer single, escalating doses of this compound to different groups of animals. Observe for behavioral changes, sedation levels, and any signs of toxicity.

-

Repeat-Dose Toxicity Studies: Based on the SAD study results, conduct repeat-dose studies to evaluate the safety profile of this compound over a longer duration.

Routes of Administration:

The route of administration should align with the intended clinical use. Common routes in preclinical studies include:

-

Oral (p.o.): Via gavage.

-

Intraperitoneal (i.p.): Injection into the peritoneal cavity.

-

Intravenous (i.v.): Injection into a vein (e.g., tail vein in rodents).

-

Subcutaneous (s.c.): Injection under the skin.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Example Dose-Ranging Data for this compound in Rodents (Hypothetical)

| Animal Model | Route of Administration | Dose (mg/kg) | Observed Effects | Notes |

| Mouse (Swiss Webster) | i.p. | 1 | Mild sedation, decreased locomotor activity. | No adverse effects observed. |

| Mouse (Swiss Webster) | i.p. | 5 | Moderate sedation, ataxia. | |

| Mouse (Swiss Webster) | i.p. | 10 | Deep sedation, loss of righting reflex. | |

| Rat (Sprague-Dawley) | p.o. | 5 | Mild anxiolytic-like effects in elevated plus maze. | |

| Rat (Sprague-Dawley) | p.o. | 10 | Significant anxiolytic effects, mild sedation. | |

| Rat (Sprague-Dawley) | p.o. | 20 | Moderate sedation, muscle relaxation. |

Table 2: Comparative Preclinical Dosages of Other Benzodiazepines in Rodents

| Compound | Animal Model | Route of Administration | Dose Range (mg/kg) | Observed Effects | Reference |

| Diazepam | Rat | i.p. | 0.75 - 3 | Dose-dependent increase in plasma and brain concentrations. | [1][2] |

| Diazepam | Rat | i.p. | 6 | Significant impairment of righting reflex. | [1][2] |

| Diazepam | Mouse | p.o. | 1 - 5 | Dose-dependent suppression of attack bites. | [3] |

| Quazepam | Hamster | p.o. | up to 500 | Liver identified as the principal target organ for toxicity. | [4] |

Experimental Workflow

The following diagram illustrates a typical experimental workflow for preclinical evaluation of this compound.

Caption: Preclinical Experimental Workflow for this compound.

References

- 1. neurology.org [neurology.org]

- 2. Development of a novel dosing paradigm to model diazepam rescue therapy in preclinical seizure and epilepsy models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Comparison of the effects of benzodiazepine and non-benzodiazepine anxiolytics on agonistic behavior in male mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical safety evaluation of the benzodiazepine quazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

In-vivo Administration of Proflazepam in Rodents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Proflazepam is a benzodiazepine derivative with potential applications in neuroscience research due to its modulation of the gamma-aminobutyric acid (GABA) system. As with other benzodiazepines, this compound is expected to exhibit anxiolytic, sedative, and anticonvulsant properties. The selection of an appropriate administration route is critical for achieving desired pharmacokinetic and pharmacodynamic profiles in pre-clinical rodent studies. This document provides detailed protocols for the oral, intraperitoneal, and intravenous administration of this compound to rodents, based on common practices for this class of compounds.

Signaling Pathway of Benzodiazepines

Benzodiazepines, including this compound, act as positive allosteric modulators of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory effect on neurotransmission. Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the frequency of chloride channel opening and thus potentiating the inhibitory signal.

Caption: this compound enhances GABAergic inhibition via the GABA-A receptor.

Administration Routes and Comparative Data

The choice of administration route depends on the desired onset and duration of action, as well as the experimental design. Below is a summary of common routes for benzodiazepine administration in rodents.

| Administration Route | Onset of Action | Bioavailability | Common Vehicles | Recommended Maximum Volume (Mouse) | Recommended Maximum Volume (Rat) |

| Oral (p.o.) | Slower (20-60 min) | Variable | Water, Saline, 0.5% Methylcellulose, Corn Oil | 10 mL/kg | 5 mL/kg |

| Intraperitoneal (i.p.) | Rapid (5-15 min) | High | Saline, Water for Injection | 10 mL/kg | 10 mL/kg |

| Intravenous (i.v.) | Very Rapid (<1 min) | 100% | Saline, Water for Injection | 5 mL/kg (bolus) | 5 mL/kg (bolus) |

Note: Bioavailability and onset of action are estimates based on general benzodiazepine characteristics and may vary for this compound.

Experimental Protocols

General Preparation for Administration

-